2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride

Catalog No.
S534153
CAS No.
M.F
C33H44Cl3N3O2
M. Wt
621.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichloro...

Product Name

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride

IUPAC Name

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride

Molecular Formula

C33H44Cl3N3O2

Molecular Weight

621.1 g/mol

InChI

InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H

InChI Key

KWFDUNOLEJSFBQ-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl

Solubility

Soluble in DMSO

Synonyms

LYN-1604 HCl; LYN-1604 hydrochloride; LYN-1604; LYN 1604; LYN1604;

Canonical SMILES

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl

Description

The exact mass of the compound LYN-1604 hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LYN-1604 hydrochloride is a small molecule identified as a potent activator of UNC-51-like kinase 1 (ULK1), with an EC50 (half maximal effective concentration) of 18.94 nM []. ULK1 is a key protein involved in autophagy, a cellular process responsible for recycling damaged organelles and proteins. Due to its role in ULK1 activation, LYN-1604 hydrochloride has become a valuable tool for researchers studying cancer, particularly triple-negative breast cancer (TNBC).

Potential Role in TNBC Treatment

TNBC is an aggressive form of breast cancer lacking expression of estrogen, progesterone, and HER2 receptors, making it less responsive to traditional hormone therapies []. Research suggests that LYN-1604 hydrochloride may hold promise for TNBC treatment by inducing cell death through multiple mechanisms []. Studies have shown that LYN-1604 hydrochloride can:

  • Increase cleavage of caspase-3, a protein essential for programmed cell death (apoptosis) [].
  • Modulate the expression of ATF3 and RAD21, proteins involved in cell cycle regulation and DNA repair [].
  • Inhibit the growth of TNBC xenografts in mice [].

The compound 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride is a complex organic molecule characterized by its unique structural features. This compound consists of a piperazine ring, a dichlorophenyl group, and a naphthalenemethoxy moiety, contributing to its potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical research.

  • LYN-1604 hydrochloride acts as an agonist for ULK1, promoting its activity. This leads to increased autophagy, a cellular self-eating process that can eliminate damaged organelles and promote cell death in cancer cells [, , ].
  • Additionally, studies suggest LYN-1604 triggers apoptosis (programmed cell death) alongside autophagy, potentially enhancing its anti-tumor effects [, ].
  • The precise molecular details of how LYN-1604 interacts with ULK1 and triggers these downstream effects are still being elucidated [].
  • As a research compound, in-depth safety profiles are not yet established. However, considering its chemical structure, potential concerns might include:
    • Skin and eye irritation due to the presence of a piperazine ring [].
    • Unknown effects on other biological systems due to its targeted activation of ULK1.
Typical of amines and ketones. Notably, it can participate in:

  • N-alkylation: The nitrogen atoms in the piperazine ring can be alkylated with various electrophiles.
  • Acylation: The ethanone group can react with nucleophiles to form amides.
  • Reduction: The ketone functionality may be reduced to an alcohol under specific conditions.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with varied activities.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the realm of neuropharmacology. It may act as a:

  • Serotonin receptor antagonist: Compounds with similar structures have shown efficacy in modulating serotonin pathways, which are implicated in mood disorders.
  • Antipsychotic agent: The piperazine scaffold is commonly found in antipsychotic medications, indicating potential therapeutic effects on psychotic disorders.

Further investigation into its mechanism of action and specific targets is necessary to fully understand its biological implications.

The synthesis of 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of the piperazine ring: This may involve cyclization reactions from appropriate precursors.
  • Introduction of the naphthalenemethoxy group: This can be achieved through etherification reactions using naphthalene derivatives.
  • Acylation to form the ethanone: The final step involves acylating the piperazine derivative with an appropriate acyl chloride or anhydride.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The primary applications of this compound lie within medicinal chemistry and pharmacology. Potential applications include:

  • Drug development: As a candidate for treating psychiatric disorders or other neurological conditions.
  • Research tool: For studying serotonin receptor pathways or related biological mechanisms.

Its unique structure may also allow for further modifications leading to novel therapeutic agents.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Key areas of focus include:

  • Receptor binding assays: To determine affinity and selectivity for serotonin receptors or other targets.
  • In vitro studies: Assessing effects on cell lines relevant to neurological functions.
  • In vivo studies: Evaluating pharmacokinetics and pharmacodynamics in animal models.

These studies will provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride, including:

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for depression and anxiety.
  • Venlafaxine: Another antidepressant that acts on serotonin and norepinephrine pathways.
  • Lurasidone: An atypical antipsychotic that targets multiple neurotransmitter receptors.

Comparison Table

CompoundStructure TypePrimary UseUnique Feature
2-[bis(2-methylpropyl)amino]-...Piperazine derivativePotential antipsychoticUnique combination of naphthalene and dichlorophenyl groups
DuloxetineSerotonin-norepinephrine reuptake inhibitorDepression, anxietyDual action on serotonin and norepinephrine
VenlafaxineSerotonin-norepinephrine reuptake inhibitorDepressionDose-dependent effects on norepinephrine
LurasidoneAtypical antipsychoticSchizophreniaMulti-receptor targeting

This comparison highlights the uniqueness of 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride in its structural composition and potential therapeutic applications. Further research is warranted to explore its full capabilities and advantages over existing compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

619.249911 g/mol

Monoisotopic Mass

619.249911 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Ma S, Yu Z, Feng S, Chen H, Chen H, Lu X. Corneal autophagy and ocular surface
2: Zhang L, Fu L, Zhang S, Zhang J, Zhao Y, Zheng Y, He G, Yang S, Ouyang L, Liu
3: Ouyang L, Zhang L, Fu L, Liu B. A small-molecule activator induces

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